molecular formula C17H18ClN3O5S2 B11031865 Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11031865
M. Wt: 443.9 g/mol
InChI Key: KINHIWPRTJSWCG-UHFFFAOYSA-N
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Description

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a molecular formula of C19H19ClN2O5S. This compound is notable for its unique structure, which includes a thiazole ring, a chlorinated phenyl group, and a thiazinan-2-yl moiety. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H18ClN3O5S2

Molecular Weight

443.9 g/mol

IUPAC Name

methyl 2-[[2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18ClN3O5S2/c1-10-14(16(23)26-2)19-17(27-10)20-15(22)12-6-5-11(9-13(12)18)21-7-3-4-8-28(21,24)25/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20,22)

InChI Key

KINHIWPRTJSWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl)C(=O)OC

Origin of Product

United States

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